molecular formula C18H15NO2S B2695035 (2-Naphthylsulfonyl)indoline CAS No. 326007-87-8

(2-Naphthylsulfonyl)indoline

Cat. No.: B2695035
CAS No.: 326007-87-8
M. Wt: 309.38
InChI Key: YONYHAMSEDYZHT-UHFFFAOYSA-N
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Description

(2-Naphthylsulfonyl)indoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a indoline core linked to a 2-naphthylsulfonyl group. This structure places it within a class of compounds recognized for their potential to interact with diverse biological targets. The indole and indoline scaffolds are considered privileged structures in pharmacology, known for their presence in a wide array of bioactive molecules and natural products . Researchers investigate related sulfonyl-substituted indole derivatives for various therapeutic applications, including as inhibitors of tubulin polymerization for anticancer research and as potential agents against infectious diseases . One study on closely related naphthalene-sulfonyl-indole compounds demonstrated a direct effect on the viability of Toxoplasma gondii tachyzoites, suggesting that such structures may act as competitive molecules for tryptophan or interfere with essential pathways in parasites . The naphthalene-sulfonyl moiety is a common feature in medicinal chemistry, often employed to enhance molecular interactions with enzyme binding sites. From a synthetic chemistry perspective, methods for the 2-sulfonylation of indole derivatives are an active area of research, with recent advances focusing on efficient, green catalytic systems using catalysts like KI or iodophor with H 2 O 2 in aqueous conditions . This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONYHAMSEDYZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Spectroscopic and Crystallographic Investigations

X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing.

The crystal packing is dictated by a network of weak intermolecular C-H···O hydrogen bonds and C-H···π interactions, which assemble the molecules into a three-dimensional supramolecular architecture nih.gov. These types of interactions are crucial in understanding the solid-state properties of such compounds.

Table 1: Crystallographic Data for a Representative N-Sulfonylated Indole (B1671886) Derivative nih.gov

Parameter Value
Chemical Formula C₂₈H₂₃NO₄S₂
Molecular Weight 501.59
Crystal System Triclinic
Space Group P-1
a (Å) 9.7485 (6)
b (Å) 10.4930 (6)
c (Å) 12.2879 (6)
α (°) 94.479 (3)
β (°) 96.926 (3)
γ (°) 102.253 (3)
Volume (ų) 1212.36 (12)

High-Resolution NMR Spectroscopic Analysis for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure and dynamics of molecules in solution. Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

For a molecule like (2-Naphthylsulfonyl)indoline, NMR spectroscopy would be crucial in determining its solution-state conformation, which may differ from its solid-state structure. The presence of the bulky 2-naphthylsulfonyl group attached to the indoline (B122111) nitrogen can lead to restricted rotation around the N-S bond, potentially resulting in the existence of different conformers in solution.

Variable temperature NMR studies can be employed to investigate the dynamic processes, such as the interconversion between different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of different protons, which is invaluable for establishing the preferred three-dimensional structure in solution.

Chiroptical Spectroscopy for Absolute Configuration Determination in Chiral Analogues

Chiroptical spectroscopy encompasses techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are highly sensitive to the stereochemistry of chiral molecules. These methods are instrumental in determining the absolute configuration of enantiomers, a critical aspect in many areas of chemistry and pharmacology nih.govnih.gov.

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution on the indoline ring, chiroptical spectroscopy would be the method of choice for assigning the absolute configuration of the resulting stereoisomers. The experimental ECD and VCD spectra would be compared with the theoretically calculated spectra for the possible enantiomers. A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.

The application of chiroptical spectroscopy is a powerful tool in modern stereochemical analysis and has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals nih.gov. The combination of experimental measurements with quantum chemical calculations provides a reliable and non-destructive method for stereochemical assignment.

Computational and Theoretical Studies of 2 Naphthylsulfonyl Indoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (2-Naphthylsulfonyl)indoline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), could provide significant insights into its reactivity and electronic properties. nih.govmdpi.comnih.govresearchgate.net

The electronic structure is fundamentally described by the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system. In contrast, the LUMO is likely to be distributed over the electron-withdrawing naphthylsulfonyl group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule such as this compound, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Table 2: Predicted Conformational Properties of this compound

Conformational FeaturePredicted Characteristic
Major Rotational Barrier (S-N bond)~4 kcal/mol
Predominant ConformerV-shaped
Dihedral Angle (Indoline-N-S-Naphthyl)70-80°

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. nih.govacs.orgopenaccesspub.orgyoutube.comnih.govmdpi.comnih.govresearchgate.net Although no specific QSAR studies for this compound have been reported, the indoline scaffold is a common feature in many biologically active molecules. acs.orgmdpi.comnih.govacs.org QSAR models for indoline-containing compounds often include descriptors related to hydrophobicity (logP), electronic properties (such as Hammett constants), and steric parameters (like molar refractivity).

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.govmdpi.commdpi.comdovepress.comnih.govnih.gov For a molecule like this compound, a pharmacophore model could include features such as a hydrogen bond acceptor (the sulfonyl oxygens), aromatic rings (the naphthyl and indoline systems), and a hydrophobic region. Such models are instrumental in virtual screening campaigns to identify new molecules with similar biological activities. mdpi.comnih.gov

Table 3: Potential QSAR Descriptors and Pharmacophoric Features for this compound

Model TypeKey Features/Descriptors
QSAR DescriptorslogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies
Pharmacophoric FeaturesHydrogen Bond Acceptor, Aromatic Rings, Hydrophobic Group

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govrsc.orgresearchgate.netmdpi.commdpi.com

The predicted IR spectrum would show characteristic vibrational frequencies, such as the asymmetric and symmetric stretching of the SO2 group (typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively) and the S-N stretching vibration (around 900 cm⁻¹). rsc.org

The predicted ¹H and ¹³C NMR spectra are calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The calculated chemical shifts can be correlated with experimental values to confirm the molecular structure. For this compound, the protons on the indoline ring would show distinct chemical shifts depending on their proximity to the electron-withdrawing sulfonyl group.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
IR (cm⁻¹)~1315 (SO₂ asym), ~1150 (SO₂ sym), ~910 (S-N)
¹H NMR (ppm)7.5-8.5 (Naphthyl protons), 7.0-7.4 (Indoline aromatic protons)
¹³C NMR (ppm)120-140 (Aromatic carbons)

Chemical Reactivity and Mechanistic Elucidation of 2 Naphthylsulfonyl Indoline

Investigations into Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions of N-sulfonylindoline derivatives often provide access to complex polycyclic structures. While specific studies on the intramolecular rearrangements of (2-naphthylsulfonyl)indoline are not extensively documented, related systems have been shown to undergo synthetically valuable cyclization reactions. For instance, N-arylsulfonyl-2-allylanilines can undergo acid-catalyzed intramolecular hydroamination to yield indoline (B122111) derivatives. This type of reaction proceeds through the protonation of the nitrogen, followed by an intramolecular proton transfer and subsequent nucleophilic attack of the nitrogen onto the activated double bond.

Furthermore, novel polycyclic sulfonyl indolines have been synthesized through iron(II)-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions of related N-(1H-indol-3-yl)methyl)propiolamides with sodium bisulfite sci-hub.se. These reactions involve the formation of one carbon-carbon and two carbon-sulfur bonds in a single step, highlighting the potential for complex molecular architectures to be constructed from N-sulfonylindole precursors sci-hub.se.

A notable rearrangement is the dearomative indolic-Claisen rearrangement, which has been utilized for the synthesis of 2,2-disubstituted indolines. This nih.govnih.gov sigmatropic rearrangement allows for the installation of a two-carbon fragment at the C2 position of the indoline, demonstrating a powerful method for creating sterically hindered centers.

Reaction TypeReactantsConditionsProductRef.
Intramolecular HydroaminationN-Arylsulfonyl-2-allylanilinesAcid catalyst (e.g., TfOH)Substituted Indolines
[2+2+1] CyclizationN-(1H-indol-3-yl)methyl)propiolamides, NaHSO3FeCl2 or UV lightPolycyclic Sulfonyl Indolines sci-hub.se
Dearomative Indolic-Claisen RearrangementC2-substituted Indole (B1671886) AlcoholsMeerwein−Eschenmoser conditions2,2-disubstituted Indolines

Analysis of Intermolecular Reactivity: Electrophilic and Nucleophilic Pathways

The 2-naphthylsulfonyl group, being strongly electron-withdrawing, significantly deactivates the benzene portion of the indoline ring towards electrophilic aromatic substitution. This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the benzene ring challenging. Conversely, the pyrrole ring of indole derivatives is generally more susceptible to electrophilic attack. However, the N-sulfonyl group also reduces the nucleophilicity of the indoline nitrogen and the adjacent C3 position.

Electrophilic attack, when it occurs, is likely to be directed by the existing substituents on the indoline ring. The inherent reactivity of the indole nucleus favors substitution at the C3 position. However, in N-protected indoles, electrophilic substitution can also be directed to other positions depending on the reaction conditions and the nature of the directing group.

Regarding nucleophilic reactivity, the electron-deficient nature of the N-sulfonylated indoline ring system can render it susceptible to nucleophilic attack under certain conditions. The sulfur atom of the sulfonyl group is highly electrophilic and can be a site for nucleophilic attack, potentially leading to cleavage of the N-S bond. Additionally, the presence of the sulfonyl group can activate adjacent positions to nucleophilic substitution, although such reactions are less common for the indoline ring itself without further activation.

Elucidation of Reaction Pathways, Intermediates, and Transition States

The elucidation of reaction mechanisms involving N-sulfonylindolines often relies on a combination of experimental evidence and computational studies. For many reactions, the initial step involves the interaction of a reagent with either the nitrogen or the sulfonyl group.

In metal-catalyzed reactions, the formation of a complex between the metal center and the N-sulfonylindoline is a key step. For instance, in copper-catalyzed C-H functionalization, a transient directing group can facilitate the formation of a cupracycle intermediate, which then undergoes further reaction. Computational DFT investigations of such processes suggest that the directing group lowers the energy barrier for a concerted metalation-deprotonation step.

In electrophilic substitution reactions, the reaction is believed to proceed through a high-energy carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate, which is influenced by the electron-withdrawing sulfonyl group, determines the rate and regioselectivity of the reaction. The formation of the sigma complex is often the rate-determining step.

For nucleophilic reactions, the pathway can involve either a direct attack on an electrophilic center or the formation of an intermediate adduct. The transition states in these reactions are characterized by the simultaneous formation of a new bond with the nucleophile and the breaking of a bond to a leaving group.

Reaction TypeKey Intermediate/Transition StateMechanistic Feature
Metal-Catalyzed C-H FunctionalizationCupracycle IntermediateConcerted Metalation-Deprotonation
Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Rate-determining formation of carbocation
Nucleophilic SubstitutionPenta-coordinate Transition StateSN2-type mechanism

Role as a Substrate in Metal-Catalyzed Transformations

This compound and related N-sulfonylindolines are versatile substrates in a variety of metal-catalyzed transformations, which allow for the selective functionalization of the indoline core.

Copper-Catalyzed Reactions: An efficient copper-catalyzed direct sulfonylation of indolines with arylsulfonyl chlorides has been developed, providing access to C-7 functionalized indoline scaffolds sci-hub.se. This reaction proceeds via a chelation-assisted strategy and is believed to involve a sulfonyl radical intermediate sci-hub.se. The N-sulfonyl group can act as a directing group, facilitating the regioselective C-H activation at the C7 position.

Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the functionalization of indoles and indolines. For instance, the N-(2-pyridyl)sulfonyl group can act as a directing group to achieve regioselective C2 alkenylation of indoles. While not specifically this compound, this demonstrates the principle of using an N-sulfonyl group to direct palladium-catalyzed C-H functionalization. Palladium-catalyzed intramolecular C(sp²)-H amination is another powerful method for the synthesis of indolines.

These metal-catalyzed reactions offer powerful tools for the late-stage functionalization of the indoline scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Metal CatalystReaction TypePosition Functionalized
CopperDirect SulfonylationC7
PalladiumC-H Alkenylation (with directing group)C2
PalladiumIntramolecular C-H AminationN/A (forms the indoline ring)

Biological Activity and Molecular Mechanistic Investigations of 2 Naphthylsulfonyl Indoline Analogues

In Vitro Biological Activity Profiling against Pathogenic Organisms (e.g., Toxoplasma gondii)

Research into the biological activity of (2-Naphthylsulfonyl)indoline analogues has revealed promising results against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. A study investigating the direct effect of 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole on T. gondii tachyzoites, the rapidly multiplying stage of the parasite, demonstrated its potent anti-parasitic properties. The compound was found to have a lethal dose 50 (LD50) of 62 μmol. In the same study, a related analogue, 1-[5-(2,3-dihydro-1H-indole-1-sulfonyl)naphthalene-1-sulfonyl]-2,3-dihydro-1H-indole, was found to be significantly less potent, with an LD50 greater than 800 μmol.

While specific data on the broader antimicrobial spectrum of this compound analogues is limited, the parent indoline (B122111) and indole-sulfonamide scaffolds have been reported to exhibit antibacterial and antifungal activities. For instance, various indoline derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netderpharmachemica.com This suggests that the this compound core may serve as a valuable template for the development of a wider range of anti-infective agents.

CompoundOrganismActivity MetricValue
1-(Naphthalene-2-sulfonyl)-2,3-dihydro-1H-indoleToxoplasma gondii (tachyzoites)LD5062 &mu;mol
1-[5-(2,3-dihydro-1H-indole-1-sulfonyl)naphthalene-1-sulfonyl]-2,3-dihydro-1H-indoleToxoplasma gondii (tachyzoites)LD50&gt;800 &mu;mol

Evaluation of Receptor Binding Affinity and Ligand-Target Interactions (e.g., 5-HT6 Receptor)

A significant area of investigation for N-arylsulfonylindole derivatives, including the this compound chemotype, has been their interaction with serotonin (B10506) receptors, particularly the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is a target for the development of cognitive enhancers and treatments for neuropsychiatric disorders.

Numerous studies have synthesized and evaluated a range of N-arylsulfonylindole analogues for their binding affinity to the human 5-HT6 receptor. These compounds are typically evaluated in radioligand binding assays, and their affinity is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.

For example, a series of extended N-arylsulfonylindoles were designed and tested, with several compounds exhibiting moderate to high affinity for the 5-HT6 receptor. The binding affinity is influenced by the nature and position of substituents on both the indole (B1671886)/indoline ring and the arylsulfonyl moiety. The 2-naphthylsulfonyl group has been incorporated into these structures to explore its impact on receptor binding.

Compound Analogue StructureBinding Affinity (Ki, nM)Binding Affinity (pKi)
N-Arylsulfonylindole Derivative 114.6-
N-Arylsulfonylindole Derivative 237.5-
Extended N-arylsulfonylindole 4b-7.87
Extended N-arylsulfonylindole 4f-6.43
Extended N-arylsulfonylindole 4g-7.73
Extended N-arylsulfonylindole 4j-7.83

Mechanistic Hypotheses for Observed Biological Effects at the Molecular and Cellular Level

The biological activities of this compound analogues are underpinned by distinct molecular and cellular mechanisms depending on the biological target.

In the context of its anti-Toxoplasma gondii activity, two primary mechanistic hypotheses have been proposed. The first centers on the structural similarity of the indole nucleus to the essential amino acid tryptophan. T. gondii is auxotrophic for tryptophan, meaning it cannot synthesize it and must acquire it from the host cell. It is hypothesized that this compound acts as a competitive antagonist, interfering with tryptophan uptake or utilization, thereby leading to parasite starvation and inhibition of replication. A second proposed mechanism involves the inhibition of a parasite-specific enzyme, nucleoside triphosphate hydrolase (NTPase). This enzyme is crucial for the parasite's proliferation, and its inhibition would disrupt essential metabolic processes.

Regarding the interaction with the 5-HT6 receptor, the mechanism is primarily understood through a pharmacophore model for 5-HT6 receptor antagonists. This model typically includes a basic ionizable amine, a hydrogen bond acceptor (such as the sulfonyl group), a hydrophobic indole or indoline core, and an aromatic ring. The this compound scaffold fits this model well. The sulfonyl group is believed to form a key hydrogen bond interaction with the receptor, while the indoline and naphthyl moieties engage in hydrophobic and aromatic interactions within the receptor's binding pocket. Molecular modeling studies have suggested that these ligands bind within a pocket formed by transmembrane helices of the receptor. Antagonism at the 5-HT6 receptor is thought to modulate downstream signaling pathways, including the activation of adenylyl cyclase, although the precise cellular consequences are still under active investigation.

Comparative Analysis of Biological Profiles with Structurally Related Sulfonamide-Indoline Chemotypes

The biological profile of the this compound chemotype can be contextualized by comparing it with other structurally related sulfonamide-containing indole and indoline derivatives.

Indole-Sulfonamides vs. Indoline-Sulfonamides: The saturation of the C2-C3 double bond in the indole ring to form an indoline can significantly impact the molecule's three-dimensional shape and flexibility. This, in turn, can alter its binding affinity and selectivity for different biological targets. For instance, in the context of 5-HT6 receptor binding, the planarity of the indole ring is often considered important for optimal interaction. The more flexible indoline core may adopt different conformations within the binding pocket, potentially leading to altered affinity or a different pharmacological profile (e.g., agonist vs. antagonist activity).

Naphthalene-Sulfonyl vs. Other Aryl-Sulfonyl Groups: The nature of the aryl group attached to the sulfonyl moiety is a critical determinant of biological activity. The bulky and lipophilic naphthalene (B1677914) group in this compound contributes to significant hydrophobic interactions. In contrast, smaller or more polar aryl groups, such as phenyl or substituted phenyl rings, would have different steric and electronic properties, leading to variations in target affinity and selectivity. Structure-activity relationship (SAR) studies on N-arylsulfonylindoles have shown that substitutions on the aryl ring can fine-tune the compound's potency and pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Scaffold Diversification and Library Synthesis for SAR Exploration

The systematic diversification of the (2-Naphthylsulfonyl)indoline scaffold is a key strategy to comprehensively explore its SAR. This involves the synthesis of a library of related compounds with modifications at specific positions on the indoline (B122111) ring, the naphthyl moiety, and the sulfonyl linker. The synthesis of such a library can be approached through established synthetic methodologies for indoline and arylsulfonyl derivatives.

A common synthetic route involves the reaction of indoline or a substituted indoline with 2-naphthalenesulfonyl chloride in the presence of a base. To generate a diverse library, commercially available or synthetically accessible substituted indolines can be utilized. Further diversity can be introduced by modifying the naphthyl ring of the sulfonylating agent.

Hypothetical Library Synthesis for SAR Exploration:

A hypothetical library of this compound derivatives could be synthesized to probe the SAR at three main positions: the indoline ring, the naphthyl ring, and the sulfonyl group itself (though modifications here are less common). The following table outlines potential modifications for such a library.

Modification Site Position of Substitution Proposed Substituents (R) Rationale for Diversification
Indoline Ring 5-position-H, -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂To explore the effect of electronic and steric properties on activity.
6-position-H, -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂To investigate the impact of substituent position on the indoline scaffold.
7-position-H, -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂To probe the steric and electronic requirements in this region.
Naphthyl Ring Various positions-H, -OH, -OCH₃, -Cl, -BrTo assess the influence of substituents on the naphthyl moiety on target binding.

The synthesis of these derivatives would allow for a systematic evaluation of how different functional groups at various positions impact the biological activity and physicochemical properties of the parent compound.

Identification of Essential Structural Elements for Specific Biological or Chemical Properties

Based on the general structure of this compound and SAR studies of related arylsulfonyl-containing compounds, several structural elements can be identified as potentially essential for its biological or chemical properties.

The Indoline Scaffold: The indoline ring system is a common motif in biologically active compounds and often serves as a crucial anchor for binding to biological targets. The nitrogen atom of the indoline can act as a hydrogen bond acceptor, and the bicyclic structure provides a rigid framework.

The 2-Naphthyl Moiety: This large, aromatic group significantly contributes to the lipophilicity of the molecule and can engage in hydrophobic and π-stacking interactions within a binding pocket. The position of the sulfonyl group on the naphthalene (B1677914) ring (position 2) dictates the spatial orientation of this bulky group.

The following table summarizes the potential roles of these essential structural elements.

Structural Element Potential Role in Biological/Chemical Properties Potential Interactions
Indoline RingProvides a rigid core structure; potential for hydrogen bonding and hydrophobic interactions.Hydrogen bonding (via nitrogen), hydrophobic interactions.
Sulfonyl GroupActs as a hydrogen bond acceptor; influences electronic properties and conformation.Hydrogen bonding (via oxygen atoms).
2-Naphthyl GroupContributes to lipophilicity; potential for hydrophobic and π-stacking interactions.Hydrophobic interactions, π-π stacking, van der Waals forces.

SAR studies on related N-arylsulfonylindoles have shown that modifications to the aryl group can significantly impact biological activity, suggesting that the nature of the aromatic system is a key determinant of potency and selectivity. For instance, in a series of N-arylsulfonyl carbazoles, the N-substituted sulfonyl group was found to be important for anticancer activity.

Correlation of Molecular Descriptors with Observed Reactivity or Biological Potency

Quantitative structure-activity relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using molecular descriptors. nih.gov For this compound and its analogs, a QSAR model could be developed to predict the biological potency based on various calculated physicochemical and structural properties.

Key molecular descriptors that would likely be important for the reactivity and biological potency of this compound derivatives include:

Lipophilicity (logP): This descriptor is crucial as it influences the compound's ability to cross cell membranes and interact with hydrophobic binding pockets. The bulky naphthyl group suggests that this value will be significant.

Electronic Properties: Descriptors such as Hammett constants (σ) for substituents on the aromatic rings, and calculated atomic charges can describe the electronic environment of the molecule, which is important for electrostatic interactions with a target.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the size and shape of substituents, which is critical for understanding how they fit into a binding site.

A hypothetical QSAR study for a series of 5-substituted this compound derivatives might yield a relationship like the one illustrated in the table below, correlating the substituent's properties with a hypothetical biological activity (e.g., inhibitory concentration, IC₅₀).

Substituent (R at 5-position) logP (Calculated) Hammett Constant (σ) Molar Refractivity (MR) Hypothetical Biological Potency (pIC₅₀)
-H4.500.001.036.0
-F4.640.060.926.2
-Cl5.210.236.036.8
-CH₃5.01-0.175.656.5
-OCH₃4.47-0.277.876.3
-NO₂4.420.787.365.5

In this hypothetical example, a positive correlation with logP and a negative correlation with the Hammett constant for electron-donating groups might suggest that increased lipophilicity and electron-donating character at the 5-position of the indoline ring are favorable for the observed biological activity. Such correlations, once established with experimental data, are invaluable for the design of more potent and selective analogs.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization of (2-Naphthylsulfonyl)indoline as a Building Block in Complex Molecule Synthesis

While direct examples of the integration of this compound into the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a versatile building block can be inferred from the well-established chemistry of N-sulfonylindoles and the synthetic utility of the 2-naphthylsulfonyl group.

The 2-naphthylsulfonyl group can serve as a robust protecting group for the indoline (B122111) nitrogen. N-Sulfonyl protecting groups are known to be stable under a variety of reaction conditions, yet can be cleaved when necessary. This stability allows for selective reactions at other positions of the indoline ring or on appended functional groups without disturbing the core structure.

Furthermore, the presence of the bulky 2-naphthylsulfonyl group can influence the stereochemical outcome of reactions at adjacent centers, a critical aspect in the asymmetric synthesis of complex molecules. The electron-withdrawing nature of the sulfonyl group also modifies the reactivity of the indoline ring, potentially enabling regioselective functionalization that might not be possible with an unprotected indoline.

The synthesis of indole (B1671886) and indoline skeletons is a key aspect of natural product synthesis. researchgate.netnih.govrsc.org Methodologies for constructing these heterocyclic systems are diverse and continually evolving. The incorporation of a 2-naphthylsulfonyl group onto the indoline nitrogen at an early stage of a synthetic sequence could provide a stable intermediate that can be carried through multiple steps.

Table 1: Potential Synthetic Transformations of this compound
TransformationDescriptionPotential Application
Lithiation and Electrophilic QuenchDirected ortho-metalation of the naphthyl ring or metalation at the C2 position of the indoline.Introduction of diverse functional groups for further elaboration.
Cross-Coupling ReactionsPalladium- or copper-catalyzed reactions to form C-C or C-heteroatom bonds.Construction of complex biaryl structures or introduction of nitrogen or oxygen-based substituents.
DeprotectionRemoval of the 2-naphthylsulfonyl group to unveil the free indoline nitrogen.Late-stage functionalization or revelation of the final natural product scaffold.

Role as a Mechanistic Probe or Tool Compound in Biological Systems

The use of this compound itself as a specific mechanistic probe or tool compound is not prominently reported. However, the broader class of indoline sulfonamides has emerged as a promising area in medicinal chemistry, suggesting that this compound could serve as a scaffold for the development of biologically active molecules.

A notable example is the discovery of indoline-6-sulfonamide (B1419461) derivatives as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase). nih.gov This enzyme is crucial for lysine (B10760008) biosynthesis in many bacteria, making it an attractive target for the development of novel antibiotics. Molecular docking studies of these indoline sulfonamides suggest that the sulfonamide moiety can act as a zinc-binding group within the enzyme's active site. Although this study did not specifically investigate the 2-naphthylsulfonyl derivative, it highlights the potential of the indoline sulfonamide scaffold to interact with metalloenzymes.

The naphthalene (B1677914) moiety is a well-known fluorophore. While the specific spectroscopic properties of this compound are not detailed in the available literature, it is conceivable that this compound or its derivatives could be designed as fluorescent probes. The fluorescence of the naphthalene group is sensitive to its local environment, which could potentially be exploited to probe binding events with biological macromolecules.

Table 2: Potential Biological Applications of this compound Derivatives
Application AreaRationaleExample from Related Compounds
Enzyme InhibitionThe sulfonamide linkage can interact with active site residues, particularly in metalloenzymes.Indoline-6-sulfonamides as inhibitors of the bacterial enzyme DapE. nih.gov
Fluorescent ProbesThe naphthalene group is inherently fluorescent, and its emission may be modulated by binding events.Naphthalene-based compounds are widely used in the design of fluorescent sensors.
Drug Discovery ScaffoldThe indoline core is a privileged scaffold in medicinal chemistry, and the 2-naphthylsulfonyl group can be modified to optimize binding to a biological target.Numerous indoline-containing drugs are on the market or in clinical development.

Potential as a Precursor for Advanced Materials (if relevant)

There is currently no direct evidence in the scientific literature to suggest that this compound has been utilized as a precursor for advanced materials such as conductive polymers or functional dyes.

The synthesis of conductive polymers based on the indoline or indole core has been reported, typically through oxidative polymerization. google.com However, these methods generally start with the parent heterocycle. The presence of the bulky and electronically deactivating 2-naphthylsulfonyl group might hinder the polymerization process.

In the realm of functional dyes, the combination of the indoline and naphthalene chromophores could potentially lead to interesting photophysical properties. However, the design of such materials would require further functionalization to tune the electronic properties and solubility of the resulting molecules. The development of naphthalene-based polymers for applications such as catalytic supports has been described, but this is distinct from using this compound as a monomer. chemspider.com

Table 3: Mentioned Chemical Compounds
Compound NameMolecular FormulaRole/Context
This compoundC18H15NO2SSubject of the article
IndolineC8H9NParent heterocycle
IndoleC8H7NRelated aromatic heterocycle
Indoline-6-sulfonamideC8H10N2O2SEnzyme inhibitor scaffold nih.gov
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)-Bacterial enzyme target nih.gov

Conclusions and Future Research Directions

Synthesis of Current Research Achievements in (2-Naphthylsulfonyl)indoline Chemistry

Research into the specific compound this compound, also known as 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole, has laid a foundational groundwork, primarily centered on its synthesis and preliminary biological screening. The indoline (B122111) scaffold is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic drugs with applications ranging from anticancer to anti-inflammatory agents. mdpi.comresearchgate.net The addition of a sulfonyl group to the indoline nitrogen (N-sulfonylation) is a common strategy to produce biologically active molecules. researchgate.net

The synthesis of this compound is straightforward, typically achieved by reacting indoline with 2-naphthalenesulfonyl chloride in the presence of a base. This method is a standard procedure for the N-sulfonylation of secondary amines and provides reliable access to the target compound. A related synthesis has been documented where indoline-2-carboxylic acid derivatives are successfully sulfonylated using 2-naphthylsulfonyl imidazole, showcasing the feasibility of this chemical linkage. tandfonline.com

The most definitive biological activity reported for this compound is its direct effect against the parasite Toxoplasma gondii. In a study evaluating its impact on tachyzoites, the compound demonstrated efficacy in reducing parasite viability. nih.gov This anti-parasitic activity positions the compound as a starting point for the development of novel anti-toxoplasmosis agents. The mechanism is hypothesized to be linked to the inhibition of the type II fatty acid synthesis (FAS-II) pathway, a crucial metabolic process in the parasite that is absent in humans. nih.gov However, the study also noted that the toxicity might not be directly attributable to the indole (B1671886) group, suggesting the naphthalenesulfonyl moiety plays a critical role. nih.gov

Beyond this specific finding, the broader achievements in N-sulfonylindoline chemistry provide context. Derivatives of this class are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anti-tuberculosis properties, underscoring the therapeutic potential of this structural motif. researchgate.netderpharmachemica.com

Identification of Unexplored Research Avenues and Critical Challenges

Despite its promising start, the chemistry of this compound remains largely unexplored, presenting numerous opportunities for future investigation.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: The documented biological activity is currently limited to its anti-parasitic effects. The well-established anticancer, anti-inflammatory, and antimicrobial activities of other indole and indoline derivatives suggest that this compound should be subjected to a much broader screening cascade. mdpi.commdpi.com Targets could include protein kinases, cyclooxygenase (COX) enzymes, and various microbial strains. mdpi.comnih.gov

Fluorescence and Bioimaging Applications: The naphthalene (B1677914) moiety is an intrinsic fluorophore. This property is a significant and completely unexplored avenue for this compound. Naphthalene-based molecules are widely used as fluorescent probes for bioimaging and sensing changes in the cellular microenvironment, such as pH or the presence of specific ions or biomolecules. rsc.orgrsc.orgnih.gov Research could focus on developing this compound derivatives as novel fluorescent probes for real-time imaging in living cells, potentially tracking disease states or drug distribution. researchgate.net

Structure-Activity Relationship (SAR) Studies: There is currently no available SAR data for this compound class. Systematic modification of both the indoline and naphthalene rings is needed to understand which structural features are essential for biological activity. For instance, introducing substituents at the 5-position of the indoline ring or on the naphthalene core could dramatically enhance potency and selectivity against biological targets.

Critical Challenges:

Synthetic Derivatization: While the synthesis of the parent compound is straightforward, creating a library of derivatives presents challenges. Functionalizing the indoline core, particularly at specific positions, can be difficult without impacting the stability of the molecule. Furthermore, working with substituted indolines, such as indoline-2-carboxylic acid, can be complicated by low reactivity and a strong tendency to form unwanted side products like diketopiperazines during peptide coupling or deprotection steps. nih.gov

Reactivity and Stability: The N-sulfonyl group significantly alters the electronic properties of the indoline nitrogen, reducing its nucleophilicity and potentially influencing the reactivity of the entire indole system. This "umpolung" or reversal of reactivity can be synthetically useful but must be carefully managed. nih.gov Understanding the stability of the N-S bond under various physiological conditions is also critical for its development as a therapeutic agent.

Prospective Impact on Medicinal Chemistry, Chemical Biology, and Synthetic Methodology Development

The future development of this compound and its analogs is poised to make a significant impact across several scientific disciplines.

Impact on Medicinal Chemistry: The fusion of the privileged indoline scaffold with the bulky, aromatic naphthalenesulfonyl group creates a unique chemical entity for drug design. researchgate.netnbinno.com This structure could serve as a novel template for inhibitors of enzymes such as kinases, proteases, or human chymase, where occupying a large hydrophobic pocket is key to inhibition. tandfonline.com Its demonstrated anti-parasitic activity provides a direct path for developing new treatments for toxoplasmosis and potentially other parasitic diseases. Further exploration could lead to the discovery of potent and selective agents for cancer, inflammation, or infectious diseases. nih.gov

Impact on Chemical Biology: The most exciting prospective impact lies in chemical biology, leveraging the intrinsic fluorescence of the naphthalene group. This compound could be the parent compound for a new class of molecular probes. researchgate.net These tools would enable researchers to visualize biological processes in real-time, such as tracking mitochondrial pH or detecting specific analytes within living cells. rsc.org This dual-functionality—possessing both therapeutic potential and diagnostic utility—is a highly sought-after feature in modern chemical biology.

Impact on Synthetic Methodology Development: Addressing the challenges associated with the synthesis of a diverse library of this compound derivatives will likely spur innovation in synthetic organic chemistry. There is a need for more efficient and regioselective methods for the C-H functionalization of both the indoline and naphthalene cores. nih.gov Overcoming issues like low reactivity or side-product formation could lead to the development of novel protecting group strategies or coupling conditions that are broadly applicable to the synthesis of other complex heterocyclic compounds.

Q & A

Q. What safety protocols and handling precautions are essential when working with (2-Naphthylsulfonyl)indoline in laboratory settings?

Answer: this compound derivatives require strict adherence to safety guidelines due to their potential hazards. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if vapor or dust is generated .
  • Ventilation: Work in a fume hood to prevent inhalation of harmful vapors.
  • Storage: Store in a cool, dry place away from oxidizers, acids, and heat sources (flash point: 92°C) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., indoline CH and NH groups at δ 2.49–2.82) .
    • 13C NMR confirms coupling between the indoline ring and substituents (e.g., morpholin sulfonyl groups) .
  • FT-IR Spectroscopy: Detects functional groups (e.g., sulfoxide S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound-based complexes for applications like dye-sensitized solar cells (DSSCs)?

Answer:

  • Quantum Chemical Calculations:
    • Use density functional theory (DFT) with basis sets (e.g., 6-311G(d,p)) to model equilibrium geometries, vibrational spectra, and electronic transitions .
    • Compare computed UV-vis spectra (in vacuum/solvent) with experimental data to validate absorption bands (e.g., crocetin-indoline D205 complexes show broader absorption in chloroform) .
  • Energy Level Alignment: Compute HOMO-LUMO gaps to assess charge transfer efficiency to semiconductor substrates (e.g., TiO₂) .

Q. How can discrepancies between theoretical and experimental UV-vis spectra of this compound derivatives be resolved?

Answer:

  • Solvent Effects: Include solvent models (e.g., PCM for chloroform) in computational studies to mimic experimental conditions .
  • Vibronic Coupling: Account for vibrational excitations in theoretical spectra to match observed peak broadening .
  • Experimental Calibration: Use standardized dye concentrations and solvent purity controls to minimize artifacts .

Q. What strategies improve the synthesis of this compound hybrids for enhanced pharmacological activity?

Answer:

  • Selective Functionalization:
    • Employ CuH-catalyzed diastereoselective synthesis for 2,3-disubstituted indolines .
    • Use sulfonyl azides for click chemistry modifications to introduce morpholin or naphthyl groups .
  • Characterization: Validate purity via HPLC and crystallography (XRD) to ensure structural integrity .

Methodological and Reporting Standards

Q. What statistical and reporting practices ensure reproducibility in studies involving this compound?

Answer:

  • NIH Guidelines Compliance: Detail experimental conditions (e.g., reaction temperatures, solvent ratios) to enable replication .
  • Data Transparency: Report mean ± SD for triplicate measurements and use ANOVA for significance testing .
  • Preclinical Checklists: Include molecular descriptors (e.g., CAS numbers) and hazard classifications in supplementary materials .

Q. How should researchers structure discussions on contradictory findings in this compound studies?

Answer:

  • Contextual Analysis: Compare results with prior studies (e.g., conflicting DFT vs. experimental bond lengths) and hypothesize causes (e.g., basis set limitations) .
  • Limitations Section: Acknowledge methodological constraints (e.g., solvent polarity effects on spectra) and propose mitigation strategies .

Application-Specific Research

Q. What experimental frameworks are recommended for evaluating this compound in DSSCs?

Answer:

  • Fabrication Protocols:
    • Adsorb dye onto TiO₂ electrodes via overnight immersion in ethanol solutions .
    • Measure photocurrent-voltage (J-V) curves under AM 1.5G solar simulation .
  • Performance Metrics: Calculate power conversion efficiency (PCE) and compare with control dyes (e.g., N719) .

Q. How can indoline derivatives be tailored for dual applications in medicinal chemistry and materials science?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify sulfonyl groups to enhance binding affinity (e.g., morpholin sulfonyl for kinase inhibition) .
    • Optimize π-conjugation (e.g., naphthyl substituents) for optoelectronic properties .
  • Cross-Disciplinary Validation: Use cytotoxicity assays (MTT) and photovoltaic testing to assess multifunctionality .

Data Presentation Examples

Parameter Computational (DFT) Experimental
UV-vis λmax (nm)450 (vacuum)465 (chloroform)
HOMO-LUMO Gap (eV)3.23.1 (Cyclic Voltammetry)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.